2H-1-Benzopyran, 6-iodo-2,2-dimethyl-5-nitro-
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Overview
Description
2H-1-Benzopyran, 6-iodo-2,2-dimethyl-5-nitro- is a synthetic organic compound with the molecular formula C11H10INO3 It is a derivative of benzopyran, characterized by the presence of iodine, nitro, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 6-iodo-2,2-dimethyl-5-nitro- typically involves the iodination and nitration of a benzopyran precursor. One common method includes the reaction of 2,2-dimethyl-2H-1-benzopyran with iodine and nitric acid under controlled conditions. The reaction is carried out in an organic solvent, such as acetic acid, at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 6-iodo-2,2-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Reduction: Formation of 6-amino-2,2-dimethyl-2H-1-benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran, 6-iodo-2,2-dimethyl-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 6-iodo-2,2-dimethyl-5-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Similar structure but with methoxy groups instead of nitro and iodine.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Contains a cyano group instead of nitro and iodine.
Uniqueness
2H-1-Benzopyran, 6-iodo-2,2-dimethyl-5-nitro- is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
200814-22-8 |
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Molecular Formula |
C11H10INO3 |
Molecular Weight |
331.11 g/mol |
IUPAC Name |
6-iodo-2,2-dimethyl-5-nitrochromene |
InChI |
InChI=1S/C11H10INO3/c1-11(2)6-5-7-9(16-11)4-3-8(12)10(7)13(14)15/h3-6H,1-2H3 |
InChI Key |
BUIMTKJLGZOIJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2[N+](=O)[O-])I)C |
Origin of Product |
United States |
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